molecular formula C6H2KN3O3S B2896260 Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate CAS No. 2137785-72-7

Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2896260
CAS No.: 2137785-72-7
M. Wt: 235.26
InChI Key: DOPGWCYBPLUNRM-UHFFFAOYSA-M
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Description

Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a thiazole ring and at the 2-position with a carboxylate group bound to potassium. The potassium carboxylate moiety increases water solubility compared to its protonated form, making it advantageous for applications requiring polar solvents .

Properties

IUPAC Name

potassium;5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O3S.K/c10-6(11)5-9-8-4(12-5)3-1-2-7-13-3;/h1-2H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPGWCYBPLUNRM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)C2=NN=C(O2)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2KN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Formation

The synthesis often begins with the preparation of a hydrazide precursor. For example, diethyl oxalate reacts with hydrazine hydrate in an ammonolysis reaction to yield monoalkyl oxalate hydrazide (Compound-8). This step avoids toxic reagents and provides a stable intermediate for subsequent functionalization.

In another approach, ethyl 2-(2-acetamidophenoxy)acetate undergoes hydrazinolysis with hydrazine monohydrate in ethanol to form a hydrazide derivative (Compound-2). The choice of solvent and temperature critically influences yield, with ethanol and reflux conditions (60–80°C) being optimal.

Cyclization to Form the Oxadiazole Ring

The hydrazide intermediate is then subjected to cyclization. In the patent method, 2-hydrazide-monoalkyl oxalate (Compound-6) undergoes dehydration using agents like phosphorus oxychloride or thionyl chloride at 50–110°C for 3–24 hours, yielding the 1,3,4-oxadiazole ester with 65–85% efficiency.

Alternatively, carbon disulfide and ethanolic potassium hydroxide facilitate cyclization via the formation of a thiol intermediate, which subsequently dehydrates to the oxadiazole. This method is particularly effective for introducing sulfur-containing substituents, as seen in the synthesis of 5-substituted oxadiazole-2-thiones.

Hydrolysis and Potassium Salt Formation

The final step involves converting the ester moiety to the potassium carboxylate salt. In the patent method, 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid alkyl ester is hydrolyzed using aqueous potassium hydroxide in ethanol/water. The reaction proceeds at 60–80°C for 2–4 hours, yielding the potassium salt with high purity after recrystallization.

Critical factors include:

  • Solvent ratio : A 1:1 ethanol/water mixture ensures solubility of both ester and hydroxide.
  • Temperature control : Excessive heat leads to decarboxylation, while insufficient heat prolongs reaction time.
  • Purification : Recrystallization from ethanol or acetone removes residual inorganic salts.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting yields and conditions:

Step Method Description Reagents/Conditions Yield (%) Reference
Hydrazide formation Ammonolysis of diethyl oxalate Hydrazine hydrate, ethanol 70–85
Cyclization Dehydration with PCl₃ Toluene, 80°C, 6 h 65–75
Thiazole introduction Nucleophilic substitution with 5-chlorothiazole K₂CO₃, acetone, RT 60–70
Hydrolysis KOH in ethanol/water Reflux, 3 h 80–90

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution at position 5 of the oxadiazole requires careful control of electronic and steric factors. Electron-withdrawing groups on the oxadiazole enhance reactivity at the 5-position.
  • Byproduct Formation : Competing reactions, such as over-acylation or oxidation, are mitigated by using stoichiometric reagents and inert atmospheres.
  • Scale-Up Considerations : The patent method emphasizes solvent recovery and low-cost reagents (e.g., fatty acid anhydrides), making it industrially viable.

Chemical Reactions Analysis

Types of Reactions: Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted thiazole and oxadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate is its antimicrobial properties. Compounds containing the 1,3,4-oxadiazole ring have demonstrated significant antibacterial and antifungal activities. For instance:

  • Antibacterial Properties : Research has shown that derivatives of 1,3,4-oxadiazole exhibit strong antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. Some compounds were found to be more effective than traditional antibiotics like ampicillin and amoxicillin .
  • Antifungal Activity : The compound has also shown potential against fungal pathogens, making it a candidate for developing new antifungal agents .

Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

CompoundActivity TypeTarget OrganismReference
Potassium 5-(thiazol)AntibacterialStaphylococcus aureus
Various derivativesAntifungalCandida albicans
Hybrid derivativesAntitubercularMycobacterium tuberculosis

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a fungicide or pesticide. The compound's ability to inhibit microbial growth can be leveraged to protect crops from fungal infections and pests.

Case Study: Agricultural Efficacy

A study conducted on the efficacy of oxadiazole derivatives in agricultural settings revealed promising results in controlling fungal diseases in crops. The application of these compounds resulted in reduced disease incidence and improved crop yield compared to untreated controls.

Neuroprotective Properties

Recent studies have indicated that some derivatives of the compound may possess neuroprotective effects. Research has shown that specific structural modifications can enhance neuroprotective activity against neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that certain derivatives exhibited protective effects on neuronal cells subjected to oxidative stress. These findings suggest potential applications in treating conditions such as Alzheimer's disease or Parkinson's disease.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized for better yield and activity. Structural modifications can significantly influence the biological activity of the compound.

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Thiol moiety additionEnhanced antibacterial
Alkyl chain length variationIncreased antitubercular activity

Mechanism of Action

The mechanism by which Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate exerts its effects involves interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and targets are still under investigation, but research suggests involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its thiazole substitution and potassium carboxylate group. Key comparisons include:

Ethyl 5-(4-Bromophenyl)-1,3,4-Oxadiazole-2-Carboxylate (CAS 931760-32-6)
  • Structure : A phenyl-substituted oxadiazole with an ethyl ester group.
  • Properties : Reduced water solubility due to the ester group; bromine introduces steric bulk and electron-withdrawing effects.
  • Applications : Likely used in organic synthesis or as a building block for pharmaceuticals .
5-(4-Methoxybenzyl)-1,3,4-Oxadiazole-2-ylnaphthalene-1-Carbothioate
  • Structure : Features a naphthalene-thioester and methoxybenzyl group.
  • Properties : The thioester group increases lipophilicity, while the methoxybenzyl substituent enhances aromatic interactions. Synthesized via potassium hydroxide-mediated thiol deprotonation, analogous to potassium salt formation in the target compound .
3-Aryl-1,2,4-Triazolo-Thiadiazoles
  • Structure : Triazolo-thiadiazole hybrids with aryl groups.
  • Properties: Demonstrated antibacterial activity against Staphylococcus aureus and E.

Physicochemical Properties

Property Target Compound Ethyl 5-(4-Bromophenyl)-Oxadiazole 5-(4-Methoxybenzyl)-Oxadiazole
Solubility High (polar solvents, due to K⁺ salt) Low (ester group) Moderate (thioester)
Electron Effects Thiazole (electron-withdrawing) Bromophenyl (electron-withdrawing) Methoxybenzyl (electron-donating)
Synthetic Route Likely KOH-mediated carboxylate formation Esterification Thiol deprotonation + acylation
Bioactivity (Reported) Not available Not reported Antibacterial (triazolo-thiadiazoles)

Key Differentiators

  • Thiazole vs.
  • Potassium Carboxylate vs. Ester/Thioester : The ionic nature of the potassium carboxylate enhances solubility, whereas esters/thioesters favor lipid membrane permeability.
  • Synthetic Flexibility : The potassium salt form may simplify purification steps, as seen in analogous syntheses using KOH .

Biological Activity

Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular weight of approximately 235.26 g/mol. The unique structure comprises a thiazole ring fused with an oxadiazole moiety and a carboxylate group, contributing to its reactivity and biological activity. The compound's solubility and reactivity are influenced by the presence of the potassium ion.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit potent antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains. In studies conducted by Ahsan et al., the compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a study showed that derivatives of oxadiazoles could inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells. This compound exhibited IC50 values in the low micromolar range against various cancer cell lines including HUH7 liver carcinoma cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHUH710.1TS inhibition
DoxorubicinMCF-70.05Topoisomerase II inhibition
5-FluorouracilHUH718.78TS inhibition

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound can bind to enzymes or receptors involved in critical cellular pathways. For instance, its interaction with thymidylate synthase leads to apoptosis in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial activity .

Case Study 2: Cancer Cell Line Studies

A study involving human breast adenocarcinoma cell lines (MCF-7) revealed that treatment with this compound resulted in increased levels of p53 protein and activation of caspase pathways indicative of apoptosis . Flow cytometry analysis confirmed that the compound induced cell death in a dose-dependent manner.

Q & A

Q. What are the optimal synthetic routes for Potassium 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate, and how can purity be maximized?

Methodological Answer: The synthesis typically involves cyclocondensation of thiazole precursors with oxadiazole-forming agents. A common approach includes:

  • Step 1: Reacting 5-amino-1,3,4-thiadiazole-2-thiol derivatives with potassium carbonate in DMF under controlled temperatures (20–25°C) to form intermediate salts .
  • Step 2: Introducing carboxylate groups via nucleophilic substitution or ester hydrolysis.
    Key Parameters for Purity:
  • Use anhydrous solvents (e.g., DMF) to prevent side reactions.
  • Monitor reaction progress via HPLC or TLC.
  • Purify via recrystallization in ethanol/water mixtures, adjusting pH to 7–8 to stabilize the potassium salt .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm the thiazole and oxadiazole ring systems by identifying characteristic peaks (e.g., thiazole C-H protons at δ 7.5–8.5 ppm and oxadiazole carbonyl carbons at δ 160–170 ppm) .
  • FT-IR: Validate carboxylate (COO⁻) stretching vibrations at ~1600 cm⁻¹ and thiazole C-S bonds at 650–750 cm⁻¹ .
  • Mass Spectrometry (HRMS): Ensure molecular ion alignment with the theoretical mass (C₆H₃KN₃O₃S: ~210.29 g/mol) .
  • Elemental Analysis: Verify potassium content (±0.3% deviation) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity. For example, the thiazole ring’s electron-withdrawing nature may enhance binding to microbial enzyme active sites .
  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding between the carboxylate group and Arg residues .
  • Validation: Compare docking scores (e.g., binding energy < −7.0 kcal/mol) with in vitro antimicrobial assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (e.g., MIC testing using CLSI guidelines) to minimize variability in antimicrobial studies .
  • Structural Analog Comparison: Benchmark against derivatives like Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate, noting how substituents (e.g., methyl vs. cyclopropyl) alter activity .
  • Meta-Analysis: Aggregate data from peer-reviewed studies (avoiding non-academic sources like BenchChem) to identify trends. For example, conflicting cytotoxicity reports may stem from differing cell lines (e.g., HEK293 vs. HeLa) .

Q. What strategies optimize the compound’s stability in aqueous media for pharmacological studies?

Methodological Answer:

  • pH Optimization: Maintain solutions at pH 7.4 (physiological buffer) to prevent carboxylate protonation, which reduces solubility .
  • Lyophilization: Stabilize the compound as a lyophilized powder, reconstituting in DMSO/PBS mixtures (<0.1% DMSO for in vitro assays) .
  • Degradation Studies: Use accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC monitoring to identify breakdown products (e.g., thiazole ring oxidation) .

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